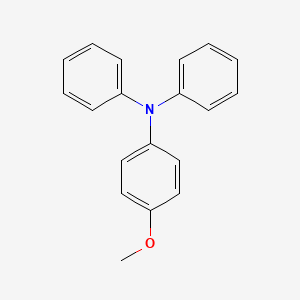

4-Methoxytriphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGTXAWIOISJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432325 | |

| Record name | 4-Methoxytriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-51-2 | |

| Record name | 4-Methoxytriphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxytriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxytriphenylamine: A Comprehensive Technical Guide for Advanced Material Applications

Introduction

4-Methoxytriphenylamine (CAS 4316-51-2), also known as 4-methoxy-N,N-diphenylaniline, is a triarylamine derivative that has garnered significant attention in the field of organic electronics. Its unique electronic properties, stemming from the electron-donating methoxy group and the triphenylamine core, make it a highly effective hole-transporting material (HTM). This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and applications in advanced electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2] The core triphenylamine structure provides a non-planar geometry which is crucial for forming stable amorphous films, a desirable characteristic for thin-film electronic devices.[3] The methoxy group, being an electron-donating group, plays a pivotal role in tuning the electronic properties of the molecule.[4]

| Property | Value | Source |

| CAS Number | 4316-51-2 | [5] |

| Molecular Formula | C₁₉H₁₇NO | [5] |

| Molecular Weight | 275.34 g/mol | [2] |

| Melting Point | 102-106 °C | [6] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in many organic solvents like toluene and dichloromethane.[7] | [7] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer high yields and good functional group tolerance.

Buchwald-Hartwig Amination: A Detailed Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[8]

Reaction Scheme:

A schematic of the Buchwald-Hartwig amination reaction.

Experimental Protocol: [7]

-

Reaction Setup: To a 3-necked 300 mL round-bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

-

Catalyst and Base Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.287 g, 0.131 mmol, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu) (6.34 g, 66.0 mmol, 2.2 eq.).

-

Reaction Execution: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (300 mL). Filter the suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product as a brown solid.

-

Purification: Purify the crude product by silica-gel column chromatography using a hexane:ethyl acetate gradient (99:1 to 8:1) to yield a light brown solid.

-

Recrystallization: To remove any residual diphenylamine, recrystallize the product from hexane (55 mL) to obtain this compound as a white solid (5.26 g, 65% yield).

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and the bulky electron-rich phosphine ligand, tBu₃P·HBF₄, is crucial for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of diphenylamine, forming the reactive amide anion.

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[9] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a viable synthetic route.

General Reaction Scheme:

A general schematic of the Ullmann condensation.

General Protocol Considerations: [10][11]

A typical procedure involves heating a mixture of diphenylamine, an aryl halide (such as 4-iodoanisole for higher reactivity), a copper catalyst (e.g., copper(I) iodide or copper powder), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by column chromatography.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the diphenyl groups would appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the methoxy-substituted phenyl ring would show distinct signals, with the methoxy group itself appearing as a singlet around δ 3.8 ppm. The aromatic protons ortho and meta to the methoxy group would appear as doublets. |

| ¹³C NMR | The spectrum would show distinct signals for the different carbon environments. The carbon of the methoxy group would appear around δ 55 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm. |

| FT-IR | Characteristic peaks would include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching of the aromatic rings (~1600 and 1500 cm⁻¹), and C-O stretching of the methoxy group (~1240 and 1030 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 275.34, corresponding to the molecular weight of the compound.[2] |

Applications in Organic Electronics

The electronic structure of this compound makes it an excellent candidate for hole-transporting layers in various organic electronic devices.

Role as a Hole-Transporting Material (HTM)

In devices like OLEDs and perovskite solar cells, the HTM plays a crucial role in facilitating the movement of holes from the anode or the light-absorbing layer to the emissive or charge-collecting layer, respectively.[12][13] Triphenylamine derivatives are known for their excellent hole-transporting capabilities due to the lone pair of electrons on the nitrogen atom, which can be easily oxidized to form a stable radical cation, enabling efficient hole hopping between molecules.[12]

Mechanism of Hole Transport:

Hole injection and transport in an organic electronic device.

The electron-donating methoxy group increases the highest occupied molecular orbital (HOMO) energy level of the triphenylamine core.[14][15] This raising of the HOMO level reduces the energy barrier for hole injection from the anode (like indium tin oxide, ITO) and improves the energy level alignment with the active layer, leading to more efficient device performance.[14]

Perovskite Solar Cells (PSCs)

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL is responsible for transporting holes from the anode to the emissive layer for recombination with electrons, leading to light emission.[12] The high hole mobility and good film-forming properties of this compound contribute to balanced charge injection and transport, which is essential for achieving high external quantum efficiencies (EQEs) and device stability.[12][17] The use of efficient HTMs like this compound is a key strategy in developing high-performance OLEDs with EQEs that can exceed 20%.[18][19]

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is also suspected of causing an allergic skin reaction.[5]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a key building block in the development of advanced organic electronic materials. Its synthesis via robust methods like the Buchwald-Hartwig amination, coupled with its favorable electronic properties imparted by the methoxy group, makes it an excellent hole-transporting material. The ability to tune its HOMO energy level for better energy alignment in devices like perovskite solar cells and OLEDs underscores its importance in the ongoing quest for more efficient and stable electronic devices. As research in this field progresses, the fundamental understanding of structure-property relationships in molecules like this compound will continue to drive innovation in materials science and device engineering.

References

-

Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. (2026). MDPI. Retrieved from [Link]

-

Hole Transport in Triphenylamine Based OLED Devices: From Theoretical Modeling to Properties Prediction. (2011). ACS Publications. Retrieved from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. (n.d.). Retrieved from [Link]

-

Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. (2022). Frontiers. Retrieved from [Link]

-

Electronic structure and interfacial features of triphenylamine- and phenothiazine-based hole transport materials for methylammonium lead iodide perovskite solar cells. (2022). RSC Publishing. Retrieved from [Link]

-

A Cross-Linkable Triphenylamine Derivative as a Hole Injection/Transporting Material in Organic Light-Emitting Diodes. (2015). ResearchGate. Retrieved from [Link]

-

A Cost-effective Approach for 2-(t-Butyl)-6-methyl-4H-pyrone–A Key Intermediate Toward the Synthesis of Red-emitting Dyes for OLED Applications. (2025). ResearchGate. Retrieved from [Link]

-

The effect of the number, position, and shape of methoxy groups in triphenylamine donors on the performance of dye-sensitized solar cells. (2025). ResearchGate. Retrieved from [Link]

-

High-efficiency perovskite solar cells enabled by suppressing intermolecular aggregation in hole-selective contacts. (2025). CityUHK Scholars. Retrieved from [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2014). SciSpace. Retrieved from [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). Cambridge Open Engage. Retrieved from [Link]

-

Power Conversion Efficiency Of Perovskite Solar Cells Research Articles. (n.d.). R Discovery. Retrieved from [Link]

-

Realizing 22.5% External Quantum Efficiency for Solution‐Processed Thermally Activated Delayed‐Fluorescence OLEDs with Red Emission at 622 nm via a Synergistic Strategy of Molecular Engineering and Host Selection. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

High Power-Conversion Efficiency of Lead-Free Perovskite Solar Cells: A Theoretical Investigation. (2022). MDPI. Retrieved from [Link]

-

Triple-junction perovskite–perovskite–silicon solar cells with power conversion efficiency of 24.4%. (n.d.). National Institutes of Health. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). HMDB. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). HMDB. Retrieved from [Link]

-

This compound | C19H17NO. (n.d.). PubChem. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters. (2018). National Institutes of Health. Retrieved from [Link]

-

Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. (2022). National Institutes of Health. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

-

FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Jurnal UPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eepower.com [eepower.com]

- 3. Electronic structure and interfacial features of triphenylamine- and phenothiazine-based hole transport materials for methylammonium lead iodide perov ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01270G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C19H17NO | CID 9882037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methoxytriphenylamine via Ullmann Reaction

Introduction

Triarylamines are a cornerstone class of organic molecules, distinguished by their unique electronic and photophysical properties. These properties make them indispensable components in the field of materials science, particularly in the design of organic light-emitting diodes (OLEDs), photovoltaics, and as stable hole-transporting materials.[1] The Ullmann reaction, a classic copper-catalyzed cross-coupling method, remains a highly relevant and powerful tool for the construction of the critical C-N bonds that define these structures.[1][2]

First reported by Fritz Ullmann in the early 20th century, this reaction has undergone significant evolution.[3][4] While traditional protocols often required harsh conditions—high temperatures and stoichiometric amounts of copper—modern advancements, particularly the introduction of specialized ligands, have transformed the Ullmann condensation into a milder, more efficient, and highly versatile synthetic method.[5][6] This guide provides a comprehensive, in-depth exploration of the synthesis of a model triarylamine, 4-methoxytriphenylamine, via a modern, ligand-accelerated Ullmann reaction. It is intended for researchers and professionals in chemistry and drug development, offering not just a protocol, but a foundational understanding of the causality behind the experimental design.

The Ullmann Condensation: A Mechanistic Overview

The Ullmann N-arylation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. The introduction of bidentate ligands, such as amino acids or diamines, in the late 1990s was a paradigm shift, allowing reactions to proceed at significantly lower temperatures (40-120 °C) and with much lower catalyst loadings.[5][7][8]

The generally accepted mechanism proceeds through a Cu(I)/Cu(III) catalytic cycle. While debate continues on the precise nature of all intermediates, a simplified and widely supported pathway involves several key steps[9][10][11]:

-

Formation of the Copper(I)-Amide Complex: The reaction initiates with the coordination of the amine nucleophile (diphenylamine) to the active Cu(I) species. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper(I)-amidate complex. The ancillary ligand stabilizes this complex.

-

Oxidative Addition: The aryl halide (4-iodoanisole) undergoes oxidative addition to the copper(I)-amidate complex. This is often considered the rate-determining step and results in the formation of a transient, high-energy copper(III) intermediate.[9][12]

-

Reductive Elimination: The final step is the reductive elimination from the copper(III) center, which forms the new C-N bond of the triarylamine product (this compound) and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9]

The Critical Role of System Components

-

Copper Source: Copper(I) salts, such as CuI, are most commonly used as they represent the active catalytic state.[7] It is crucial to use a fresh, high-purity source, as oxidation to Cu(II) can significantly reduce or inhibit catalytic activity.[13]

-

Ligand: The ligand is arguably the most critical component in modern Ullmann reactions. It stabilizes the copper center, increases the solubility of the catalytic species, and facilitates both the oxidative addition and reductive elimination steps, thereby lowering the activation energy and allowing for milder reaction conditions.[8][14] N,N- or N,O-bidentate ligands like 1,10-phenanthroline or amino acids are highly effective.[2][15]

-

Base: A base is required to deprotonate the amine, generating the highly nucleophilic amidate species necessary for the coupling.[7] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of reactants or products.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure all components remain in solution at the required reaction temperature.[4][16] Anhydrous conditions are often essential to prevent side reactions, such as the dehalogenation of the aryl halide.[13]

Caption: Fig. 1: Simplified Catalytic Cycle for the Ullmann N-Arylation.

Synthesis of this compound: A Detailed Protocol

This protocol describes the synthesis of this compound from diphenylamine and 4-iodoanisole using a copper(I)/1,10-phenanthroline catalyst system.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Diphenylamine | C₁₂H₁₁N | 169.22 | 1.00 g | 5.91 | Nucleophile |

| 4-Iodoanisole | C₇H₇IO | 234.03 | 1.52 g | 6.50 | Electrophile |

| Copper(I) Iodide | CuI | 190.45 | 56 mg | 0.295 (5 mol%) | Catalyst |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 106 mg | 0.591 (10 mol%) | Ligand |

| Potassium Phosphate | K₃PO₄ | 212.27 | 2.51 g | 11.82 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent (Anhydrous) |

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to final product isolation.

Caption: Fig. 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (1.00 g, 5.91 mmol), 4-iodoanisole (1.52 g, 6.50 mmol), copper(I) iodide (56 mg, 0.295 mmol), 1,10-phenanthroline (106 mg, 0.591 mmol), and potassium phosphate (2.51 g, 11.82 mmol).[7]

-

Causality: Using oven-dried glassware and assembling under an inert atmosphere is critical to prevent moisture, which can lead to catalyst deactivation and unwanted dehalogenation side reactions.[13] An excess of the aryl halide is used to ensure complete consumption of the limiting diphenylamine.

-

-

Solvent Addition: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen) three times. Using a syringe, add 20 mL of anhydrous 1,4-dioxane.

-

Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the mixture vigorously. The mixture will typically turn a dark brown or black color.[17]

-

Causality: The elevated temperature provides the necessary activation energy for the reaction. Vigorous stirring is essential to ensure proper mixing in the heterogeneous mixture (K₃PO₄ is insoluble).

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Causality: Monitoring prevents premature or unnecessarily long reaction times, which can lead to the formation of byproducts or decomposition.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark slurry with 50 mL of ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: The aqueous wash removes the inorganic base and any remaining copper salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: Column chromatography is necessary to separate the desired product from unreacted starting material, homocoupled byproducts, and other minor impurities.

-

Characterization and Data Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₉H₁₇NO |

| Molecular Weight | 275.35 g/mol [18] |

| Melting Point | 103-106 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.30 (m, 4H), 7.00-7.10 (m, 8H), 6.85-6.90 (d, 2H), 3.80 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0, 148.5, 141.2, 129.2, 126.0, 123.5, 122.5, 114.6, 55.5 |

Interpretation: The ¹H NMR spectrum should clearly show the singlet at ~3.80 ppm corresponding to the three protons of the methoxy group. The aromatic region will be complex but should integrate to the correct number of protons (14H). The ¹³C NMR will confirm the presence of the correct number of unique carbon environments. The melting point should be sharp and within the expected range for a pure compound.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized CuI).[13] 2. Presence of oxygen or moisture.[13] 3. Inappropriate base or solvent. | 1. Use a fresh bottle of CuI or purify the existing stock. 2. Ensure rigorous inert atmosphere techniques (Schlenk line or glovebox) and use anhydrous solvents.[7] 3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, DMSO). |

| Dehalogenation of Aryl Halide | Presence of protic impurities (e.g., water) in the reaction mixture.[13] | Thoroughly dry all reagents, solvents, and glassware. Use a freshly opened bottle of anhydrous solvent. |

| Formation of Homocoupled Byproducts | Reaction temperature is too high or reaction time is too long, promoting side reactions.[19] | Lower the reaction temperature slightly (e.g., to 90-100 °C) and monitor carefully to stop the reaction upon completion of starting material consumption. |

Safety Precautions

-

Chemical Handling: All manipulations should be performed in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: Copper(I) iodide is harmful if swallowed and can cause skin and eye irritation.[16] Aryl halides can be irritants. Organic solvents like dioxane are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Reaction Conditions: Reactions performed at elevated temperatures should be handled with care to avoid thermal burns.

References

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Li, S., Huang, X., Gao, Y., et al. (2022). Oxalamide/Amide Ligands: Enhanced and Copper-Catalyzed C–N Cross-Coupling for Triarylamine Synthesis. Organic Letters, 24(31), 5791-5796. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Ullmann reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved January 7, 2026, from [Link]

-

Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

-

Li, S., Huang, X., Gao, Y., et al. (2022). Oxalamide/Amide Ligands: Enhanced and Copper-Catalyzed C–N Cross-Coupling for Triarylamine Synthesis. ACS Publications. Retrieved January 7, 2026, from [Link]

-

CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1.1 Modern Ullmann-Type Couplings. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Copper‐Catalyzed Synthesis of Triarylamines from Aryl Halides and Arylamines. (2012, August 1). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016, May 23). ACS Catalysis. Retrieved January 7, 2026, from [Link]

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017, November 30). ACS Catalysis. Retrieved January 7, 2026, from [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. (2018, July 16). Accounts of Chemical Research. Retrieved January 7, 2026, from [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). DSpace@MIT. Retrieved January 7, 2026, from [Link]

-

Copper-Catalyzed Amination of Aryl Halides. Single-Step Synthesis of Triarylamines. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica. Retrieved January 7, 2026, from [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). DSpace@MIT. Retrieved January 7, 2026, from [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Synthesis of triarylamines by copper-catalyzed amination of aryl halides. (2011, May 28). Publications of the IAS Fellows. Retrieved January 7, 2026, from [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN. (n.d.). UMass Amherst. Retrieved January 7, 2026, from [Link]

-

Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved January 7, 2026, from [Link]

-

Ullmann coupling. (2024, September 16). Reddit. Retrieved January 7, 2026, from [Link]

-

Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Ullmann Coupling. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. This compound | C19H17NO | CID 9882037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. thalesnano.com [thalesnano.com]

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of 4-Methoxytriphenylamine

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Buchwald-Hartwig amination, specifically tailored for the synthesis of 4-Methoxytriphenylamine. The narrative combines theoretical principles with practical, field-proven insights to ensure both understanding and successful application.

The Strategic Importance of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as the resulting arylamine structures are ubiquitous in pharmaceuticals, natural products, and advanced organic materials[1][2][3]. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for creating these crucial bonds[4][5]. Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the synthesis of aryl amines, offering a more reliable and functional-group-tolerant alternative to harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution[4][6][7].

The reaction's broad utility stems from its ability to couple a wide array of amines with various aryl halides and pseudohalides (such as triflates), making it an indispensable tool in both academic research and industrial-scale chemical production[8][9].

Unveiling the Mechanism: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle centered on a palladium complex. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle generally proceeds through four key steps:

-

Activation and Oxidative Addition : The process begins with a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate. This active catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step, known as oxidative addition, forms a Pd(II) intermediate[4][5][10].

-

Amine Coordination : The amine nucleophile then coordinates to the palladium center of the Pd(II) complex.

-

Deprotonation and Amido Complex Formation : A strong base deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide anion[5][11]. The choice of base is critical and must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.

-

Reductive Elimination : This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product arylamine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue[4][7][10].

A competing side reaction, β-hydride elimination, can sometimes occur, leading to the formation of a hydrodehalogenated arene and an imine[4][7]. The careful selection of ligands is crucial to favor the desired reductive elimination pathway.

Core Components for this compound Synthesis

The successful synthesis of this compound via this methodology requires the careful selection of four key components: the aryl halide, the amine, the catalyst system (palladium precursor and ligand), and the base.

Reactants

-

Aryl Halide : The methoxy-substituted aryl partner is typically 4-chloroanisole, 4-bromoanisole, or 4-iodoanisole. The reactivity of the aryl halide generally follows the trend I > Br > Cl > OTf[12]. While aryl iodides are highly reactive, they can sometimes form inhibitory palladium iodide dimers[10][12]. Aryl chlorides are often more challenging and may require more specialized, electron-rich, and bulky phosphine ligands to achieve good yields[13]. For many applications, 4-chloroanisole offers a good balance of reactivity and cost-effectiveness.

-

Amine : Diphenylamine serves as the secondary amine nucleophile in this synthesis. Secondary amines are generally excellent substrates for the Buchwald-Hartwig amination[4].

The Catalyst System: Palladium and Ligand

The choice of the catalyst system is the most critical factor for a successful reaction.

-

Palladium Precursor : A variety of palladium sources can be used. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate)[6]. While Pd(0) sources like Pd₂(dba)₃ can directly enter the catalytic cycle, Pd(II) sources require an initial reduction step, which can be facilitated by the amine or phosphine ligand in the reaction mixture[10].

-

Ligand : The ligand stabilizes the palladium center, influences its reactivity, and promotes the crucial reductive elimination step while suppressing side reactions[7]. For coupling a secondary amine like diphenylamine with an aryl chloride, sterically hindered, electron-rich phosphine ligands are highly effective.

-

Bulky Alkylphosphines : Ligands like Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) are remarkably active for coupling aryl chlorides[4].

-

Biaryl Phosphine Ligands : A major breakthrough in the field was the development of bulky dialkylbiaryl phosphine ligands. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally versatile and often provide high yields for challenging couplings.

-

Base and Solvent

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation due to its high basicity and steric bulk[4]. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be used, particularly when substrates are sensitive to the strongly basic conditions of NaOtBu[13][14].

-

Solvent : The reaction is typically performed in anhydrous, aprotic solvents. Toluene is a common and effective choice, providing good solubility for the reactants and operating at the elevated temperatures often required for the reaction[10]. Other solvents like dioxane or THF are also used[6][10].

Field-Proven Protocol for the Synthesis of this compound

The following protocol is adapted from a validated procedure for the Buchwald-Hartwig amination of 4-chloroanisole with diphenylamine. This self-validating system includes specific quantities, steps, and purification methods proven to be effective.

Reagent and Materials Table

| Reagent | CAS Number | Molecular Wt. | Amount Used | Molar Equiv. |

| Diphenylamine | 122-39-4 | 169.22 g/mol | 5.01 g | 1.0 |

| 4-Chloroanisole | 623-12-1 | 142.58 g/mol | 4.48 g | 1.05 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 0.287 g | 0.01 (1 mol%) |

| tBu₃P·HBF₄ | 131274-22-1 | 290.18 g/mol | 0.198 g | 0.02 (2 mol%) |

| Sodium tert-Butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 6.34 g | 2.2 |

| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 g/mol | 150 mL | - |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup : Assemble a 3-necked, 300 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a glass stopper. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition : To the flask, add diphenylamine (5.01 g), 4-chloroanisole (4.48 g), and degassed toluene (150 mL).

-

Catalyst and Base Addition : In succession, add Pd₂(dba)₃ (0.287 g), tBu₃P·HBF₄ (0.198 g), and sodium tert-butoxide (6.34 g). The addition of the base should be done carefully.

-

Reaction Execution : Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Maintain reflux for 16 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:10). The expected Rf value for the product, this compound, is approximately 0.46, while the starting diphenylamine has an Rf of 0.36.

-

Work-up : After 16 hours, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (300 mL).

-

Initial Purification : Filter the resulting suspension through a pad of Celite to remove insoluble inorganic salts.

-

Extraction and Drying : Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a brown solid.

-

Chromatography : Purify the crude solid by silica gel column chromatography. Elute with a gradient of hexane:ethyl acetate (starting from 99:1 and gradually increasing to 8:1) to isolate the product from residual starting materials and byproducts.

-

Final Recrystallization : The product obtained from chromatography may still contain trace amounts of diphenylamine. Recrystallize the solid from hexane (approx. 55 mL) to obtain this compound as a pure white solid (Expected yield: ~5.26 g, 65%).

Experimental Workflow Diagram

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary depending on the scale and purity requirements.

Parameter Optimization Table

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Catalyst Loading | 1 mol% Pd | Decrease to 0.1-0.5 mol% or increase to 2-3 mol%. | Lowering catalyst loading improves process greenness and cost. Increasing it may be necessary for less reactive substrates. |

| Ligand | tBu₃P·HBF₄ | Screen other bulky phosphine ligands like XPhos, SPhos, or Josiphos-type ligands. | Different ligands can offer superior performance, especially for challenging substrates or to enable lower reaction temperatures[4][8]. |

| Base | NaOtBu (2.2 equiv) | Screen weaker bases like K₃PO₄ or Cs₂CO₃ if substrate is base-sensitive. Adjust stoichiometry. | The base plays a key role in the rate-limiting deprotonation step; its strength must be matched to the amine's pKa[8][11]. |

| Temperature | Reflux (~110 °C) | Attempt reaction at lower temperatures (e.g., 80-100 °C) with highly active catalyst systems. | Milder conditions can improve functional group tolerance and reduce side reactions. |

| Solvent | Toluene | Screen other aprotic solvents like 2-MeTHF, CPME, or dioxane. | Solvent choice affects solubility and reaction kinetics. Greener solvent alternatives are increasingly preferred[6][15]. |

Common Challenges

-

Low Conversion : This may be due to catalyst deactivation or insufficient reactivity. Consider using a more active ligand, a higher reaction temperature, or switching to a more reactive aryl halide (e.g., aryl bromide).

-

Hydrodehalogenation : Formation of anisole (from the aryl halide) indicates a competing side reaction. This is often promoted by less bulky ligands or excess base. Using a bulkier ligand can favor reductive elimination over β-hydride elimination.

-

Catalyst Poisoning : Certain functional groups can poison the palladium catalyst. Ensure all reagents and solvents are pure and anhydrous.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and versatile methodology for the synthesis of this compound and other valuable triarylamine compounds. A deep understanding of the catalytic cycle and the specific roles of the ligand, base, and solvent allows for the rational design and optimization of reaction conditions. By following a well-defined, field-proven protocol, researchers can confidently and efficiently construct the target C-N bond, enabling further research and development in medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

-

Gawin, R., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. Available from: [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

-

Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Zare, M., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(32), 19576-19598. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

-

National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

-

CatSci Ltd. (n.d.). Technical Piece: Optimisation of Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

- Google Patents. (n.d.). CN103012170A - Preparation method of 4-methoxyphenethylamine.

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

-

Maynooth University Research Archive Library. (2021, December 15). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. jk-sci.com [jk-sci.com]

- 14. catsci.com [catsci.com]

- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

An In-depth Technical Guide to 4-Methoxytriphenylamine: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxytriphenylamine, a triarylamine derivative of significant interest in materials science and as a structural motif in medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and provides detailed, field-proven protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Significance of this compound

This compound, also known as 4-methoxy-N,N-diphenylaniline, is an aromatic organic compound featuring a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a methoxy group at the para position.[1][2] This molecular architecture imparts specific electronic and steric properties that render it a valuable building block in several advanced applications.

The core triphenylamine (TPA) structure is a well-established electron-donating and hole-transporting moiety.[3][4][5] The introduction of an electron-donating methoxy group further enhances these properties, making this compound and its derivatives particularly suitable for applications in organic electronics.[1] These applications include organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic semiconductor devices where efficient charge transport is paramount.[1][6][7][8][9]

In the realm of drug development, the triphenylamine scaffold is a privileged structure found in numerous biologically active compounds.[10][11] Its derivatives have been investigated for a range of therapeutic applications, leveraging their unique three-dimensional conformation and electronic characteristics to interact with biological targets. While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmacological activity.

This guide will delve into the specifics of its molecular structure and chemical formula, provide a summary of its key properties, and present detailed protocols for its synthesis and characterization, thereby equipping researchers with the necessary knowledge for its effective utilization.

Molecular Structure and Physicochemical Properties

The molecular and physicochemical properties of this compound are fundamental to its application and handling.

Molecular Formula and Structure

The chemical formula for this compound is C₁₉H₁₇NO .[1][2] Its molecular weight is approximately 275.34 g/mol .[1][2]

The structure consists of a central tertiary amine with three aryl substituents: two unsubstituted phenyl groups and one 4-methoxyphenyl group. The molecule adopts a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings. This shape prevents significant π-π stacking in the solid state, which can be advantageous in certain organic electronic applications by promoting amorphous film formation.

Molecular Structure of this compound

A 2D representation of the this compound molecular structure.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-N,N-diphenylaniline | [12] |

| Synonyms | 4-Methoxy-N,N-diphenylaniline, Diphenyl(4-methoxyphenyl)amine, N,N-Diphenyl-p-anisidine | [12] |

| CAS Number | 4316-51-2 | [1][2] |

| Molecular Formula | C₁₉H₁₇NO | [1][2] |

| Molecular Weight | 275.34 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 102-106 °C | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like toluene, dichloromethane, and THF. | [3] |

| Purity | Typically >97% | [1][2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prevalent methods. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a reliable method for the synthesis of this compound from 4-bromoanisole and diphenylamine using a palladium catalyst.

Reaction Scheme:

4-bromoanisole + diphenylamine --(Pd catalyst, ligand, base)--> this compound

Materials and Reagents:

-

4-Bromoanisole

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

-

Addition of Reagents: To the flask, add diphenylamine (1.0 equivalent), 4-bromoanisole (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to diphenylamine.

-

Reaction Conditions: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Synthesis Workflow Diagram

A generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.2 ppm (m, 4H): Aromatic protons on the two unsubstituted phenyl rings (meta positions).

-

δ ~7.0 ppm (m, 6H): Aromatic protons on the two unsubstituted phenyl rings (ortho and para positions).

-

δ ~6.8 ppm (d, 2H): Aromatic protons on the methoxy-substituted phenyl ring ortho to the nitrogen.

-

δ ~6.7 ppm (d, 2H): Aromatic protons on the methoxy-substituted phenyl ring meta to the nitrogen.

-

δ 3.8 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~156 ppm: Quaternary carbon of the methoxy-substituted ring attached to the oxygen.

-

δ ~148 ppm: Quaternary carbons of the unsubstituted phenyl rings attached to the nitrogen.

-

δ ~141 ppm: Quaternary carbon of the methoxy-substituted ring attached to the nitrogen.

-

δ ~129 ppm: Aromatic CH carbons of the unsubstituted phenyl rings.

-

δ ~127 ppm: Aromatic CH carbons of the methoxy-substituted ring.

-

δ ~123 ppm: Aromatic CH carbons of the unsubstituted phenyl rings.

-

δ ~122 ppm: Aromatic CH carbons of the unsubstituted phenyl rings.

-

δ ~115 ppm: Aromatic CH carbons of the methoxy-substituted ring.

-

δ ~55 ppm: Carbon of the methoxy group (-OCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected Characteristic Peaks:

-

3050-3030 cm⁻¹: C-H stretching of the aromatic rings.

-

2950-2850 cm⁻¹: C-H stretching of the methoxy group.

-

1600-1450 cm⁻¹: C=C stretching within the aromatic rings.

-

1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

-

820 cm⁻¹: C-H out-of-plane bending indicative of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

Expected Result: A prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 275 or 276, respectively.[13]

Applications in Research and Development

The unique properties of this compound have led to its use in several areas of research and development.

Organic Electronics

As previously mentioned, this compound is a key building block for hole-transporting materials (HTMs) in organic electronic devices.[1][7][8] The electron-rich nature of the molecule facilitates the movement of positive charge carriers (holes), which is a critical process in the operation of OLEDs and perovskite solar cells. Researchers often incorporate the this compound moiety into larger, more complex molecular structures to fine-tune the electronic and physical properties of the resulting materials for optimal device performance.[1][14]

Medicinal Chemistry

The triphenylamine scaffold is of interest in medicinal chemistry due to its three-dimensional, propeller-like shape, which can lead to specific and high-affinity interactions with biological targets.[10][11] Derivatives of triphenylamine have been explored as fluorescent probes for bioimaging and as scaffolds for the development of novel therapeutic agents.[5][10] this compound serves as a valuable starting material for the synthesis of these more complex derivatives, allowing for the introduction of the methoxy group which can influence the compound's solubility, metabolic stability, and target binding.

Safety and Handling

This compound is classified as an irritant.[12] It may cause skin, eye, and respiratory irritation.[14] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable compound for researchers in materials science and drug development. Its well-defined molecular structure and favorable electronic properties make it an excellent building block for the synthesis of advanced materials and complex organic molecules. The synthetic and characterization protocols provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting. As the demand for novel organic electronic materials and new therapeutic agents continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. RSC Publishing. [Link]

-

Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI. [Link]

-

Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing). [Link]

-

First principles study of the structural, electronic, and transport properties of triarylamine-based nanowires. Semantic Scholar. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Triarylamine‐Pyridine‐Carbonitriles for Organic Light‐Emitting Devices with EQE Nearly 40%. ResearchGate. [Link]

-

New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. ACS Publications - American Chemical Society. [Link]

-

Triarylamine Substituted Arylene Bisimides as Solution Processable Organic Semiconductors for Field Effect Transistors. Effect of Substituent Position on Their Spectroscopic, Electrochemical, Structural, and Electrical Transport Properties. ResearchGate. [Link]

-

This compound | C19H17NO | CID 9882037. PubChem - NIH. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Dopant-Free Hole-Transport Materials Based on Methoxytriphenylamine-Substituted Indacenodithienothiophene for Solution-Processed Perovskite Solar Cells. PubMed. [Link]

-

Soluble tetra-methoxyltriphenylamine substituted zinc phthalocyanine as dopant-free hole transporting materials for perovskite solar cells. ResearchGate. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Triphenylamine-based small-molecule fluorescent probes. Analytical Methods (RSC Publishing). [Link]

-

Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications. PubMed. [Link]

-

Organic Syntheses Procedure. [Link]

-

Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. PubMed. [Link]

-

Supporting information for - The Royal Society of Chemistry. [Link]

-

Supplementary Information File. [Link]

-

This compound (C19H17NO). PubChemLite. [Link]

-

News: Triphenylamine's multiple product uses lead to the development of new material technology. XD BIOCHEMS. [Link]

-

Triphenylamine – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the p ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00120J [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dopant-Free Hole-Transport Materials Based on Methoxytriphenylamine-Substituted Indacenodithienothiophene for Solution-Processed Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. This compound | C19H17NO | CID 9882037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C19H17NO) [pubchemlite.lcsb.uni.lu]

- 14. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Properties of 4-Methoxytriphenylamine

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methoxytriphenylamine (4-MeO-TPA) stands as a cornerstone molecule in the realm of organic electronics and redox-active materials. Its inherent electrochemical characteristics, stemming from the electron-donating nature of the methoxy group and the delocalized π-system of the triphenylamine core, render it a versatile component in a myriad of applications. This guide provides a comprehensive exploration of the electrochemical properties of 4-MeO-TPA, delving into its redox behavior, frontier molecular orbital energies, and the practical methodologies for their characterization. By synthesizing theoretical principles with validated experimental protocols, this document aims to equip researchers and professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this intriguing molecule.

Introduction: The Significance of this compound

Triphenylamine (TPA) and its derivatives are a well-established class of organic compounds renowned for their hole-transporting capabilities and reversible redox behavior.[1][2] The nitrogen atom's lone pair of electrons readily participates in delocalization across the three phenyl rings, facilitating the formation of stable radical cations upon oxidation.[1] The introduction of a methoxy group at the para position of one of the phenyl rings, yielding this compound, further enhances these properties. The methoxy group, being a strong electron-donating group, increases the electron density on the triphenylamine core, thereby lowering its ionization potential and making it easier to oxidize.[3]

This tailored electronic structure has positioned 4-MeO-TPA and its polymeric forms as critical materials in various technological domains, including:

-

Organic Light-Emitting Diodes (OLEDs): As efficient hole-transporting and light-emitting materials.[4][5]

-

Organic Photovoltaics (OPVs): As electron donor components in bulk heterojunction solar cells.[1]

-

Electrochromic Devices: Exhibiting distinct color changes upon electrochemical oxidation and reduction.[3][6]

-

Redox Flow Batteries: As a potential catholyte material due to its reversible redox activity.[7]

Understanding the fundamental electrochemical properties of 4-MeO-TPA is paramount for the rational design and optimization of these and other emerging technologies.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily defined by its oxidation potential and the stability of the resulting oxidized species. These properties are intrinsically linked to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Redox Behavior and Cyclic Voltammetry

Cyclic voltammetry (CV) is the principal technique used to investigate the redox properties of 4-MeO-TPA. A typical cyclic voltammogram reveals a reversible one-electron oxidation process, corresponding to the formation of a stable radical cation.[3]

The key parameters obtained from a CV experiment are the anodic peak potential (Epa) and the cathodic peak potential (Epc). The half-wave potential (E½), calculated as the average of Epa and Epc, provides an estimate of the formal redox potential. For a reversible process, the peak separation (ΔEp = Epa - Epc) is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred (in this case, n=1).

The introduction of the electron-donating methoxy group lowers the oxidation potential of 4-MeO-TPA compared to unsubstituted triphenylamine, making it more susceptible to oxidation.[3] This reversible oxidation is a key characteristic that underpins its utility in many applications.[1]

Frontier Molecular Orbital (HOMO/LUMO) Energies

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of a molecule. They can be estimated from electrochemical data.

-

HOMO Energy: The HOMO level can be estimated from the onset oxidation potential (E_onset_ox) obtained from the cyclic voltammogram, using the following empirical formula:

-

E_HOMO = - (E_onset_ox - E_Fc/Fc+ + 4.8) eV

-

Where E_Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.

-

-

LUMO Energy: The LUMO level is often estimated from the HOMO energy and the optical band gap (E_g), which is determined from the onset of the UV-Vis absorption spectrum:

-

E_LUMO = E_HOMO + E_g

-

Theoretical calculations, such as those using Density Functional Theory (DFT), can also provide valuable insights into the HOMO and LUMO energy levels and their distribution within the molecule.[8][9][10][11]

Table 1: Summary of Electrochemical and Photophysical Properties of this compound

| Property | Typical Value/Range | Method of Determination | Significance |

| First Oxidation Potential (E½) | 0.4 - 0.7 V (vs. Ag/AgCl)[6] | Cyclic Voltammetry | Ease of forming the radical cation; hole injection barrier. |

| HOMO Energy Level | -5.1 to -5.4 eV[10] | Cyclic Voltammetry / DFT | Determines hole injection and transport properties. |

| LUMO Energy Level | -1.8 to -2.2 eV[10] | CV and UV-Vis / DFT | Determines electron injection and transport properties. |

| Electrochemical Band Gap | ~3.0 - 3.5 eV | From E_onset_ox and E_onset_red | Energy difference between HOMO and LUMO. |

| Optical Band Gap | ~3.0 - 3.4 eV | UV-Vis Spectroscopy | Correlates with the electrochemical band gap. |

Note: The exact values can vary depending on the solvent, supporting electrolyte, and reference electrode used in the experimental setup.

Experimental Protocol: Characterization by Cyclic Voltammetry

This section provides a detailed, step-by-step methodology for the electrochemical characterization of this compound using cyclic voltammetry. Adherence to this protocol is crucial for obtaining reliable and reproducible data.

Materials and Reagents

-

This compound (purity > 97%)

-

Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous, electrochemical grade.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), electrochemical grade, recrystallized and dried under vacuum.[6][12]

-

Internal Standard: Ferrocene (Fc)

-

Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.[12]

-

Counter Electrode: Platinum wire or gauze.[12]

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ reference electrode.[12][13]

-

Argon or Nitrogen gas (high purity) for deoxygenation.

Experimental Setup

The cyclic voltammetry experiment is performed using a three-electrode system connected to a potentiostat.[14]

Caption: A schematic of a standard three-electrode setup for cyclic voltammetry.

Step-by-Step Procedure

-

Preparation of the Electrolyte Solution:

-

Preparation of the Analyte Solution:

-

Prepare a 1 mM solution of this compound in the previously prepared electrolyte solution.[16]

-

-

Electrode Preparation:

-

Working Electrode: Polish the surface of the glassy carbon or platinum electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

-

Counter and Reference Electrodes: Clean the platinum counter electrode and ensure the reference electrode is properly filled and free of air bubbles.

-

-

Assembling the Electrochemical Cell:

-

Deoxygenation:

-

Bubble high-purity argon or nitrogen gas through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[16] Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the following initial parameters in the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

-

Vertex Potentials: A potential range that encompasses the oxidation of 4-MeO-TPA (e.g., from 0 V to 1.0 V).

-

Scan Rate: Start with a typical scan rate of 100 mV/s.[15]

-

-

Run the cyclic voltammogram for several cycles until a stable voltammogram is obtained.

-

-

Internal Standard Calibration:

-

After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-